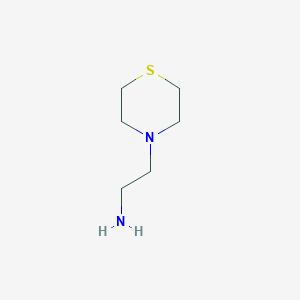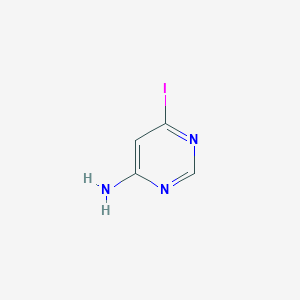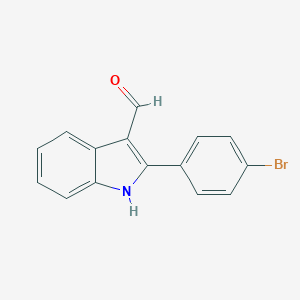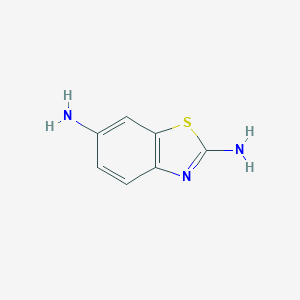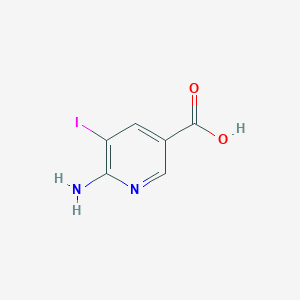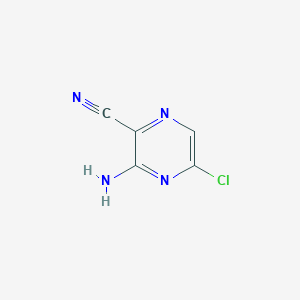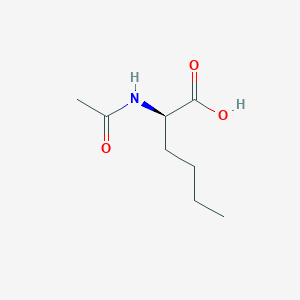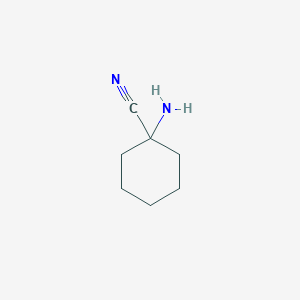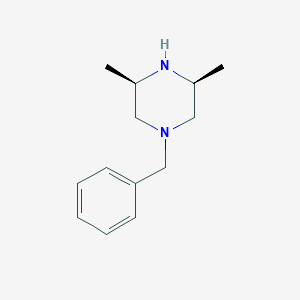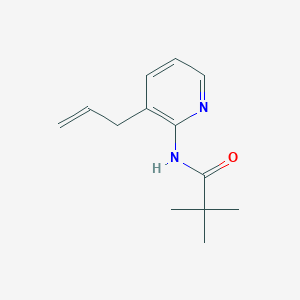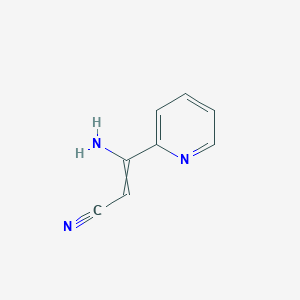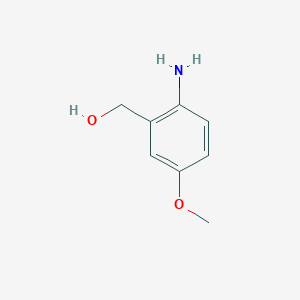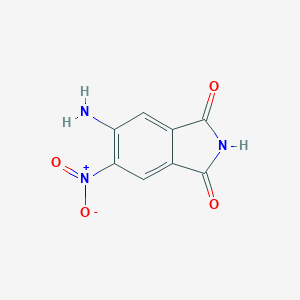
5-Amino-6-nitroisoindoline-1,3-dione
Overview
Description
5-Amino-6-nitroisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with amino and nitro substituents at positions 5 and 6, respectively.
Mechanism of Action
Target of Action
5-Amino-6-nitroisoindoline-1,3-dione primarily targets the dopamine receptor D2 . The dopamine receptor D2 plays a crucial role in the dopaminergic system, which is involved in various neurological processes such as mood, reward, addiction, and voluntary movement .
Mode of Action
The compound interacts with the dopamine receptor D2, modulating its activity It’s known that modulation of the dopamine receptor d2 can have significant effects on neurological processes .
Biochemical Pathways
This can lead to downstream effects on mood, reward, addiction, and voluntary movement .
Result of Action
It’s known that the compound can modulate the activity of the dopamine receptor d2 , which can have significant effects on neurological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-nitroisoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One specific method involves mixing the compound (207 mg, 1.0 mmol) with an amine (1.0 mmol) and diphenyl ether (3 mL), then stirring the mixture overnight under nitrogen at 210°C. The mixture is then cooled to 50°C and diluted with hexane, and the precipitate is collected by filtration.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-6-nitroisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
5-Amino-6-nitroisoindoline-1,3-dione has several scientific research applications:
Pharmaceutical Synthesis: It is used in the synthesis of potential therapeutic agents, particularly those targeting the dopamine receptor D2.
Herbicides: The compound’s unique chemical structure makes it suitable for developing herbicides.
Colorants and Dyes: Its aromatic nature and the presence of carbonyl groups contribute to its use in producing colorants and dyes.
Polymer Additives: It is used as an additive in polymers to enhance their stability and durability.
Organic Synthesis: The compound serves as an intermediate in various organic synthesis reactions.
Photochromic Materials: It is used in the development of materials that change color when exposed to light.
Comparison with Similar Compounds
Isoindoline-1,3-dione: A parent compound with similar structural features but without the amino and nitro substituents.
N-Substituted Isoindoline-1,3-diones: These derivatives have various substituents at the nitrogen atom, leading to different biological activities.
Arylazothiazoles and Thiadiazoles: These compounds contain isoindoline-1,3-dione moieties and show promise as antibacterial and anticancer therapies.
Uniqueness: 5-Amino-6-nitroisoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to modulate the dopamine receptor D2 sets it apart from other similar compounds, making it a valuable target for pharmaceutical research.
Properties
IUPAC Name |
5-amino-6-nitroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c9-5-1-3-4(2-6(5)11(14)15)8(13)10-7(3)12/h1-2H,9H2,(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPWCYFGRYCBEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1N)[N+](=O)[O-])C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569010 | |
| Record name | 5-Amino-6-nitro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59827-85-9 | |
| Record name | 5-Amino-6-nitro-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59827-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-6-nitro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
